N-Ethyl-N'-(hydrazinylmethylidene)thiourea
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Overview
Description
N-Ethyl-N’-(hydrazinylmethylidene)thiourea is an organosulfur compound with a unique structure that includes both ethyl and hydrazinylmethylidene groups attached to a thiourea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N’-(hydrazinylmethylidene)thiourea typically involves the reaction of ethylamine with thiourea in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reaction of Ethylamine with Thiourea: Ethylamine is reacted with thiourea in a solvent such as methanol or ethanol.
Catalyst Addition: A catalyst, such as hydrochloric acid, is added to facilitate the reaction.
Reaction Conditions: The reaction mixture is heated to a temperature of around 60-80°C and stirred for several hours.
Product Isolation: The product is isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of N-Ethyl-N’-(hydrazinylmethylidene)thiourea can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N’-(hydrazinylmethylidene)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-Ethyl-N’-(hydrazinylmethylidene)thiourea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-Ethyl-N’-(hydrazinylmethylidene)thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, its hydrazinylmethylidene group can interact with nucleophilic sites on proteins, leading to enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N’-(hydrazinylmethylidene)thiourea
- N-Propyl-N’-(hydrazinylmethylidene)thiourea
- N-Butyl-N’-(hydrazinylmethylidene)thiourea
Uniqueness
N-Ethyl-N’-(hydrazinylmethylidene)thiourea is unique due to its specific ethyl and hydrazinylmethylidene groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
44830-57-1 |
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Molecular Formula |
C4H10N4S |
Molecular Weight |
146.22 g/mol |
IUPAC Name |
1-ethyl-3-(hydrazinylmethylidene)thiourea |
InChI |
InChI=1S/C4H10N4S/c1-2-6-4(9)7-3-8-5/h3H,2,5H2,1H3,(H2,6,7,8,9) |
InChI Key |
YCSMXJBZYPWUFO-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)N=CNN |
Origin of Product |
United States |
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